1-[(4-butylphenyl)sulfonyl]indoline
Description
Properties
IUPAC Name |
1-(4-butylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-6-15-9-11-17(12-10-15)22(20,21)19-14-13-16-7-4-5-8-18(16)19/h4-5,7-12H,2-3,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPROPNKWWWKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butylphenyl)sulfonyl]indoline typically involves the sulfonylation of indoline with a suitable sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium hydroxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-butylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoline derivatives .
Scientific Research Applications
1-[(4-butylphenyl)sulfonyl]indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-butylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The indoline ring structure allows for binding to various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., Cl, OMe) in analogs like and enhance sulfonamide reactivity, whereas alkyl groups (e.g., butyl) prioritize steric and hydrophobic interactions.
- Core Modifications : Replacing indoline with piperazine (as in ) alters conformational flexibility and target specificity, demonstrating the importance of the bicyclic indoline structure in maintaining rigidity.
Optimization Challenges :
- The bulky 4-butyl group may require prolonged reaction times or elevated temperatures to achieve complete sulfonylation.
- Solvent polarity (e.g., DCM vs. THF) must be optimized to balance reactivity and solubility .
Target Interactions
- This compound : Predicted to inhibit enzymes like butyrylcholinesterase or kinases via hydrophobic binding to active sites, similar to sulfonamide-containing indoline derivatives .
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline : Shows anti-inflammatory and anticancer activity due to dual sulfonyl and pyridinyl motifs.
Q & A
Q. What are the established synthetic routes for 1-[(4-butylphenyl)sulfonyl]indoline, and how do substituent modifications influence yield and purity?
Answer: The synthesis of this compound derivatives typically involves coupling reactions between indoline sulfonyl chlorides and substituted phenyl/piperazine intermediates. For example:
- Method 1 : Reacting 1-(4-butylphenyl)indoline with sulfonyl chlorides under alkaline conditions (e.g., using DBU or DIPEA as a base) to form sulfonamide bonds .
- Method 2 : Modifying substituents on the indoline core via reductive amination or nucleophilic substitution to diversify derivatives .
Q. Key Considerations :
- Purity Optimization : Use preparative HPLC for purification, as demonstrated in sulfonyl indoline syntheses (e.g., 56–69% yields with >95% purity) .
- Substituent Effects : Bulky groups on the phenyl ring (e.g., trifluoromethyl) enhance steric hindrance, potentially reducing reaction efficiency but improving target specificity .
Q. How can researchers validate the structural integrity of this compound derivatives?
Answer: Comprehensive characterization involves:
- Spectroscopic Analysis :
- Mass Spectrometry : Use ESI+ to verify molecular ion peaks (e.g., m/z 502.79 for a derivative in ).
Data Interpretation Tip : Cross-reference with PubChem or crystallographic databases to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies optimize this compound for biological target engagement?
Answer: SAR studies focus on three modular regions (Figure 1):
Indoline Core : Electron-withdrawing groups (e.g., nitro, acetyl) enhance metabolic stability .
Sulfonyl Linker : Bulky substituents (e.g., morpholin-4-yl) improve solubility and reduce off-target effects .
4-Butylphenyl Group : Fluorine or methyl substitutions increase lipophilicity and membrane permeability .
Case Study : Replacing the N-acetyl group with a carboxybenzene sulfonyl moiety (e.g., JH-LPH-20) improved LpxH inhibition by 2.5-fold, highlighting the role of hydrogen bonding .
Q. How do conflicting bioactivity data for this compound derivatives arise, and how can they be resolved?
Answer: Contradictions often stem from:
- Assay Variability : Differences in enzymatic vs. cell-based assays (e.g., PKM2 dimer vs. tetramer activity in cancer studies) .
- Substituent Positional Isomerism : For example, 3-chloro vs. 5-chloro pyridinylmethoxy groups alter RORγ agonism potency by >50% .
Q. Resolution Strategies :
- Comparative Profiling : Test derivatives across standardized assays (e.g., LpxE-coupled enzymatic assays ).
- Crystallography : Resolve binding modes using X-ray structures of target-ligand complexes .
Q. What methodologies elucidate the metabolic stability and toxicity profiles of this compound derivatives?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
